dl-Norepinephrine-d6 Hydrochloride
Overview
Description
dl-Norepinephrine-d6 Hydrochloride: is a deuterated form of norepinephrine, a catecholamine that functions as a neurotransmitter and hormone. This compound is often used as an internal standard in mass spectrometry due to its stable isotope labeling, which aids in the accurate quantification of norepinephrine levels in biological samples .
Mechanism of Action
Mode of Action
dl-Norepinephrine-d6 Hydrochloride functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .
Biochemical Pathways
The compound’s interaction with α1 and β1 adrenoceptors triggers a series of biochemical reactions. These reactions lead to the constriction of peripheral blood vessels (vasoconstriction) and an increase in heart contractility . The overall effect is an increase in blood pressure and coronary blood flow .
Pharmacokinetics
It is known that norepinephrine, the endogenous compound that this compound mimics, is metabolized via catechol-o-methyltransferase (comt) and monoamine oxidase (mao), and its inactive metabolites are excreted in the urine .
Result of Action
The primary molecular and cellular effects of this compound’s action are increased vasoconstriction, heart contractility, and coronary blood flow . These effects result in an overall increase in blood pressure .
Biochemical Analysis
Biochemical Properties
DL-Norepinephrine-d6 Hydrochloride plays a significant role in biochemical reactions by targeting α1 and β1 adrenoceptors . These receptors are critical in mediating the physiological responses to norepinephrine, including vasoconstriction, increased heart rate, and enhanced myocardial contractility . The compound interacts with various enzymes and proteins, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of norepinephrine . These interactions are crucial for the regulation of norepinephrine levels and its physiological effects.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell signaling pathways by binding to adrenergic receptors, leading to the activation of downstream signaling cascades . This binding results in increased intracellular calcium levels, which in turn enhances myocardial contractility and vascular smooth muscle contraction . Additionally, this compound can modulate gene expression by activating transcription factors such as cAMP response element-binding protein (CREB), which regulates the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to α1 and β1 adrenoceptors, which are G protein-coupled receptors (GPCRs) . Upon binding, these receptors undergo conformational changes that activate associated G proteins, leading to the production of second messengers such as cyclic AMP (cAMP) and inositol trisphosphate (IP3) . These second messengers then activate various downstream effectors, including protein kinase A (PKA) and protein kinase C (PKC), which mediate the physiological effects of norepinephrine . Additionally, this compound can inhibit or activate specific enzymes, such as MAO and COMT, which regulate its metabolism and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is stable under specific storage conditions, such as at -20°C for up to one month and at -80°C for up to six months . Over time, the degradation of this compound can lead to a decrease in its efficacy and potency . Long-term studies have shown that prolonged exposure to this compound can result in desensitization of adrenergic receptors, reducing its physiological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can enhance myocardial contractility and increase heart rate without causing significant adverse effects . At high doses, this compound can induce toxic effects, such as arrhythmias, hypertension, and myocardial ischemia . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a saturation of adrenergic receptors .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of norepinephrine . The compound is metabolized by enzymes such as MAO and COMT, which catalyze its degradation into inactive metabolites . These metabolic pathways are essential for regulating the levels of norepinephrine and maintaining its physiological effects . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in norepinephrine metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound can be taken up by adrenergic neurons via the norepinephrine transporter (NET), which facilitates its reuptake and storage in synaptic vesicles . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . The localization and accumulation of the compound within specific tissues are influenced by these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within adrenergic neurons and synaptic vesicles . The compound is directed to these compartments through specific targeting signals and post-translational modifications . Within synaptic vesicles, this compound is stored and released upon neuronal stimulation, exerting its physiological effects . The activity and function of the compound are influenced by its subcellular localization, as it needs to be in close proximity to adrenergic receptors to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dl-Norepinephrine-d6 Hydrochloride typically involves the deuteration of norepinephrine. This process includes the incorporation of deuterium atoms into the norepinephrine molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The final product is often provided as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: dl-Norepinephrine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert norepinephrine to its corresponding quinone form.
Reduction: Reduction reactions can convert norepinephrine to its corresponding alcohol form.
Substitution: Substitution reactions can occur at the hydroxyl groups of the catecholamine structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases.
Major Products:
Oxidation: Produces quinone derivatives.
Reduction: Produces alcohol derivatives.
Substitution: Produces various substituted catecholamines.
Scientific Research Applications
dl-Norepinephrine-d6 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the accurate quantification of norepinephrine levels.
Biology: Employed in studies involving neurotransmitter analysis and metabolic pathway tracing.
Medicine: Utilized in diagnostic testing for catecholamine-secreting tumors such as pheochromocytoma.
Industry: Used in the development of pharmaceuticals and in quality control processes.
Comparison with Similar Compounds
dl-Norepinephrine Hydrochloride: The non-deuterated form of the compound.
dl-Epinephrine Hydrochloride: Another catecholamine with similar adrenergic activity.
dl-Dopamine Hydrochloride: A precursor to norepinephrine with distinct pharmacological properties.
Uniqueness: dl-Norepinephrine-d6 Hydrochloride is unique due to its stable isotope labeling, which makes it particularly valuable in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification in mass spectrometry .
Properties
IUPAC Name |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-3,5,6-trideuteriobenzene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/i1D,2D,3D,4D2,8D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTFHMSZCSUVEU-GVFLBQLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])N)O)[2H])O)O)[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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